Mometasone Furoate Impurity A

Descripción

Significance of Impurity Profiling in Pharmaceutical Quality Assurance

Impurity profiling is a critical component of pharmaceutical quality assurance, involving the identification, quantification, and control of impurities in drug substances and products. globalpharmatek.comlongdom.org Even in trace amounts, impurities can significantly affect the safety, efficacy, and stability of a pharmaceutical product. longdom.org The process is essential for ensuring that the final drug product meets stringent quality standards. wisdomlib.org A comprehensive impurity profile helps in understanding the potential risks associated with impurities, which can originate from starting materials, intermediates, or arise during manufacturing and storage. longdom.org

The control of impurities is not only a regulatory requirement but also fundamental to patient safety. globalpharmatek.com Some impurities may have their own pharmacological activity or could be toxic, mutagenic, or carcinogenic. biomedres.us Furthermore, certain impurities can destabilize the active pharmaceutical ingredient (API) or the drug formulation, leading to a decrease in potency and a shorter shelf life. longdom.org Therefore, a systematic approach to detecting, identifying, and quantifying impurities is vital for producing high-quality and safe pharmaceuticals. wisdomlib.org

Regulatory Frameworks for Impurity Control in Active Pharmaceutical Ingredients

Global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for the control of impurities in APIs. longdom.orgbiomedres.us The ICH Q3A(R2) guideline, for instance, provides a framework for reporting, identifying, and qualifying impurities in new drug substances. jpionline.orgpremier-research.com These guidelines set thresholds above which impurities must be reported, identified through structural characterization, and qualified by assessing their biological safety. americanpharmaceuticalreview.comyoutube.com

The European Pharmacopoeia (Ph. Eur.) also provides detailed requirements for impurity control in its general monograph "Substances for pharmaceutical use" (2034) and the specific chapter 5.10. drugfuture.comedqm.eu These regulations are designed to ensure that all active substances used in medicines meet acceptable quality standards. drugfuture.com The framework distinguishes between organic, inorganic, and residual solvent impurities, with specific guidelines like ICH Q3C for residual solvents and ICH Q3D for elemental impurities. edqm.eucsanalytical.com Adherence to these regulatory standards is mandatory for gaining market approval for pharmaceutical products. longdom.orglongdom.org

Contextualizing Mometasone (B142194) Furoate Impurity A within Glucocorticoid Research

Mometasone furoate is a potent synthetic corticosteroid used in the treatment of various inflammatory conditions. nih.govdaicelpharmastandards.com The manufacturing process of complex molecules like mometasone furoate can lead to the formation of several process-related impurities and degradation products. researchgate.netnih.gov Mometasone Furoate Impurity A is one such related substance that is monitored during the quality control of the mometasone furoate API.

The study of specific impurities like Impurity A is crucial for developing robust manufacturing processes and analytical methods. Research into the impurities of glucocorticoids like mometasone furoate helps in establishing appropriate control strategies to ensure the final product's purity and safety. This involves understanding the formation pathways of these impurities and developing sensitive analytical techniques for their detection and quantification at very low levels. nih.gov

Structure

2D Structure

3D Structure

Propiedades

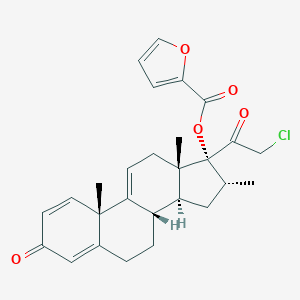

IUPAC Name |

[(8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClO5/c1-16-13-21-19-7-6-17-14-18(29)8-10-25(17,2)20(19)9-11-26(21,3)27(16,23(30)15-28)33-24(31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJLBVBYMSNTPZ-XACSLSAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83880-65-3 | |

| Record name | 21-Chloro-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-CHLORO-16.ALPHA.-METHYL-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-17-YL FURAN-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A68F897F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Chemical Characterization of Mometasone Furoate Impurity a

Application of High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of unknown compounds, providing a highly accurate mass measurement of the parent ion. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence.

For Mometasone (B142194) Furoate Impurity A, HRMS analysis is the first step in confirming its molecular formula. The technique measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, to four or more decimal places. This experimental value is then compared against the theoretical masses of potential elemental formulas. The formula that provides the smallest mass difference, typically within a few parts per million (ppm), is assigned. While specific experimental data from peer-reviewed literature is not publicly available, reference material suppliers provide a Certificate of Analysis (CoA) that includes this information. daicelpharmastandards.com The accepted molecular formula for Impurity A is C₂₇H₂₉ClO₅, which corresponds to a theoretical accurate mass that would be confirmed by HRMS analysis. whiterose.ac.uk

Table 1: Elemental Composition Data for Mometasone Furoate Impurity A

| Attribute | Value |

| Chemical Name | 21-Chloro-16α-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate (B1237412) tandfonline.comwhiterose.ac.uk |

| Synonym | 9-Dechloro-11-Deoxy Mometasone Furoate tandfonline.com |

| Molecular Formula | C₂₇H₂₉ClO₅ tandfonline.com |

| Molecular Weight | 468.97 g/mol pharmaffiliates.com |

| Accurate Mass | 468.1704 whiterose.ac.uk |

| CAS Number | 83880-65-3 pharmaffiliates.com |

Analysis of Fragmentation Patterns via Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected precursor ion (in this case, the molecular ion of Impurity A) and analyze the resulting product ions. frontiersin.org The fragmentation pattern provides a veritable fingerprint of the molecule, offering crucial insights into its substructural components and their connectivity.

In a typical LC-MS/MS experiment, the protonated molecule of Impurity A ([M+H]⁺ at m/z ≈ 469.17) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments would then be analyzed. By comparing the fragmentation pathway of the impurity with that of the parent drug, mometasone furoate, structural differences can be deduced. For example, the fragmentation of mometasone furoate often involves losses of water, the furoate ring, and HCl. americanpharmaceuticalreview.com Analysis of the specific fragmentation pattern for Impurity A would be required to confirm the absence of the 9-chloro and 11-hydroxy groups and the presence of a double bond between C9 and C11, which distinguishes it from the parent API. Detailed experimental fragmentation data for this compound is proprietary information typically included in the full characterization data provided by reference standard suppliers.

Elucidation of Exchangeable Hydrogen Atoms through On-Line H/D Exchange LC/MS

On-line hydrogen/deuterium (B1214612) (H/D) exchange coupled with LC/MS is a sophisticated method used to determine the number of active or labile hydrogens in a molecule. nih.govnih.gov These are typically hydrogens attached to heteroatoms like oxygen, nitrogen, or sulfur (e.g., in -OH, -NH₂, -COOH groups). americanpharmaceuticalreview.com The experiment involves introducing the analyte into a mobile phase containing deuterium oxide (D₂O), which causes the labile protons to exchange for deuterons, resulting in a predictable mass shift.

Based on the confirmed structure of this compound, 21-Chloro-16α-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate, there are no hydroxyl, amine, or carboxylic acid functional groups. Therefore, the molecule contains no readily exchangeable hydrogen atoms. An on-line H/D exchange experiment would be expected to show no increase in the molecular mass of the impurity, confirming the absence of these functional groups and supporting the proposed structure.

Comprehensive Structural Assignment using Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the carbon-hydrogen framework of the molecule.

A comprehensive NMR analysis is essential for the unambiguous assignment of the structure of this compound.

¹H NMR would confirm the number of different types of protons and their neighboring environments. Key signals would include those for the methyl groups, the protons on the steroid backbone, and the characteristic protons of the furan (B31954) ring.

¹³C NMR would identify all 27 carbon atoms in the molecule, including the carbonyl carbons of the ketones and the ester, carbons of the furan ring, and the distinct carbons of the steroid skeleton. The chemical shift of the C9 and C11 atoms would be particularly informative, confirming the presence of a double bond.

While specific, publicly available NMR data for Impurity A is scarce, manufacturers of the reference standard confirm that full characterization, including ¹H and ¹³C NMR, is performed and the data is provided on the Certificate of Analysis. daicelpharmastandards.com This data is used to definitively confirm the identity and structure of the impurity.

Confirmation of Structure through Comparison with Synthetic Reference Standards

The final and definitive step in the characterization of any impurity is the direct comparison of its analytical data with that of an independently synthesized, high-purity reference standard. researchgate.net This process provides unequivocal confirmation of the impurity's identity.

For this compound, certified reference standards are commercially available. pharmaffiliates.comsimsonpharma.com The characterization process involves:

Isolating the impurity from a bulk batch of the Mometasone Furoate API or synthesizing it through a designed chemical route.

Purchasing a certified reference standard of this compound.

Analyzing both the isolated impurity and the reference standard under identical analytical conditions, most commonly using High-Performance Liquid Chromatography (HPLC).

The structure is confirmed if the retention time of the impurity peak in the HPLC chromatogram of the API sample perfectly matches that of the reference standard. Further confirmation is achieved by demonstrating that other analytical data (e.g., mass spectra, NMR spectra) are identical between the isolated substance and the certified standard.

Compound Names Table

Formation Mechanisms and Degradation Pathways of Mometasone Furoate Impurity a

Process-Related Impurity Formation during Mometasone (B142194) Furoate Synthesis

Mometasone Furoate Impurity A, identified by the European Pharmacopoeia as 21-Chloro-16α-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate (B1237412), can emerge as a process-related impurity during the complex multi-step synthesis of Mometasone Furoate. synzeal.compharmaffiliates.com Also known as 9-Dechloro-11-Deoxy Mometasone Furoate, its formation is intimately linked to specific chemical transformations and the control of reaction conditions.

The synthesis of Mometasone Furoate typically involves the creation of the steroidal backbone followed by key functionalization steps. Impurity A represents a variation in this synthetic route where the chlorine atom at the C-9 position and the hydroxyl group at the C-11 position of the Mometasone Furoate molecule are absent. Instead, a double bond is present between C-9 and C-11. This structural deviation can occur due to incomplete reactions or side reactions during the introduction of these functional groups. The control of reagents, temperature, and reaction times is critical to minimize the formation of such process-related impurities. synzeal.com

Degradation Product Generation under Stress Conditions

Beyond the synthetic process, Mometasone Furoate can degrade under various environmental stresses, potentially leading to the formation of Impurity A and other degradation products. Understanding these degradation pathways is crucial for establishing appropriate storage conditions and ensuring the stability of pharmaceutical formulations.

Acidic Hydrolysis Degradation Pathways

Under acidic conditions, Mometasone Furoate has been shown to be relatively stable. drugfuture.com However, forced degradation studies involving strong acids and elevated temperatures can induce the degradation of the parent molecule. While specific studies detailing the formation of Impurity A under acidic hydrolysis are not extensively documented in the public domain, the general instability of corticosteroids in highly acidic environments suggests that dehydration reactions across the C-9 and C-11 positions could theoretically contribute to its formation, although this is not considered a primary degradation pathway.

Alkaline Hydrolysis Degradation Pathways

Mometasone Furoate is notably susceptible to degradation under alkaline conditions. cymitquimica.com Studies have shown that in the presence of a base, such as sodium hydroxide, Mometasone Furoate undergoes significant degradation, leading to several degradation products. drugfuture.com The primary mechanism of degradation in alkaline media is the hydrolysis of the furoate ester at the C-17 position. While this hydrolysis is the main reaction, the potential for elimination reactions under basic conditions could also contribute to the formation of impurities with altered ring structures, though the direct formation of Impurity A via this pathway is less characterized.

Oxidative Degradation Mechanisms

Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the degradation of Mometasone Furoate. The primary sites of oxidation in the Mometasone Furoate molecule are often the double bonds and other susceptible functional groups. While specific degradation products are formed under oxidative conditions, the direct conversion to Impurity A, which involves the removal of specific functional groups rather than the addition of oxygen, is not a commonly reported outcome of oxidative degradation.

Thermal Degradation Kinetics and Products

Exposure to high temperatures can induce the degradation of Mometasone Furoate. simsonpharma.com Thermal stress can provide the energy required for various chemical reactions, including elimination reactions. The formation of Impurity A through thermal degradation would likely involve the elimination of water or hydrogen chloride from the steroid nucleus, leading to the formation of the C-9(11) double bond. The kinetics of this degradation would be dependent on the temperature and the duration of exposure.

| Stress Condition | Key Degradation Pathway | Formation of Impurity A |

| Acidic Hydrolysis | Relatively stable; potential for dehydration at high stress. | Not a primary degradation product. |

| Alkaline Hydrolysis | Primarily hydrolysis of the C-17 furoate ester. | Not a primary degradation product. |

| Oxidative Degradation | Oxidation of susceptible functional groups. | Not a commonly reported degradation product. |

| Thermal Degradation | Potential for elimination reactions. | Theoretically possible via elimination. |

| Photolytic Degradation | Isomerization and other photochemical reactions. | Not a commonly reported degradation product. |

Photolytic Degradation Pathways

Photodegradation, resulting from exposure to light, is another pathway through which Mometasone Furoate can degrade. simsonpharma.com The energy from photons can excite electrons within the molecule, leading to a variety of photochemical reactions, including isomerizations and rearrangements. While photolytic degradation does lead to the formation of impurities, the specific pathway leading to Impurity A has not been prominently detailed in published studies.

Advanced Analytical Methodologies for the Detection and Quantification of Mometasone Furoate Impurity a

Chromatographic Separations for Impurity Profiling

Chromatographic techniques are the cornerstone for separating and quantifying Mometasone (B142194) Furoate from its process-related impurities and degradation products. The complexity of pharmaceutical formulations and the structural similarity of impurities to the active pharmaceutical ingredient (API) necessitate the development of highly selective and sensitive methods.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP) mode, is a widely implemented technique for the analysis of Mometasone Furoate and its impurities. Method development focuses on achieving adequate resolution between the main component and all potential impurities, including Impurity A.

To ensure comprehensive impurity profiling, relying on a single chromatographic method is often insufficient. Orthogonal methods, which utilize different separation mechanisms or selectivities, are employed to confirm that no impurities are co-eluting with the main peak or with each other. For Mometasone Furoate, this can be achieved by using RP-HPLC columns with different stationary phases (e.g., C18 vs. Phenyl-Hexyl) or by employing alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). slideshare.net However, the most distinct orthogonal approach involves pairing RP-HPLC with a technique that operates on a fundamentally different principle, such as Supercritical Fluid Chromatography (SFC). researchgate.netnih.govnih.gov SFC, with its normal-phase-like retention mechanism on a silica (B1680970) column, provides a dramatically different retention order compared to RP-HPLC, making it an excellent complementary tool for impurity analysis. americanpharmaceuticalreview.com This dual-methodology approach provides a high degree of confidence in the purity assessment of the drug substance. researchgate.netnih.gov

Pharmaceutical dosage forms, such as creams, are complex matrices that can interfere with the detection of trace-level impurities. Therefore, analytical methods must be validated for their ability to accurately quantify impurities at levels stipulated by regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.net Research has demonstrated the development of RP-HPLC methods capable of quantifying Mometasone Furoate and its related substances in topical formulations. researchgate.netnih.gov These methods exhibit excellent linearity and recovery over the specified concentration ranges, proving their suitability for trace analysis in complex sample matrices. nih.gov

Table 1: HPLC Method Validation Parameters for Mometasone Furoate in Pharmaceutical Formulations

| Parameter | Mometasone Furoate (MF) | Reference |

| Linearity Range | 0.47–31.22 µg/mL | nih.gov |

| 0.42–7.6 µg/mL | researchgate.net | |

| Mean Recovery | 98–102% | nih.gov |

| 99.9–101.1% | researchgate.net | |

| Limit of Detection (LOD) | - | - |

| Limit of Quantification (LOQ) | - | - |

| Data derived from studies on simultaneous determination of Mometasone Furoate and other active ingredients or preservatives. |

A stability-indicating method is an analytical procedure that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. pharmacophorejournal.com The development of such methods for Mometasone Furoate involves subjecting the drug to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light. nih.govpharmacophorejournal.com The goal is to generate potential degradation products and demonstrate that the analytical method can resolve them from the intact Mometasone Furoate peak. pharmacophorejournal.comnih.gov Several studies have successfully developed and validated stability-indicating RP-HPLC methods for Mometasone Furoate in cream and other formulations. nih.govpharmacophorejournal.comnih.gov These methods typically use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). pharmacophorejournal.comrasayanjournal.co.in The ability to separate degradation products confirms the method's specificity and ensures it is suitable for routine quality control and stability testing of Mometasone Furoate products. researchgate.netnih.gov

Table 2: Summary of Forced Degradation Studies for Mometasone Furoate

| Stress Condition | Formulation | Outcome | Reference |

| Acid Hydrolysis | Cream | Degradation products well-resolved from the pure drug. | pharmacophorejournal.com |

| Base Hydrolysis | Cream | Degradation products well-resolved from the pure drug. | nih.govpharmacophorejournal.com |

| Oxidation | Cream | Degradation products well-resolved from the pure drug. | pharmacophorejournal.com |

| Thermal Degradation | Cream | Degradation products well-resolved from the pure drug. | pharmacophorejournal.com |

| Photolytic Degradation | Cream | Degradation products well-resolved from the pure drug. | pharmacophorejournal.com |

While historically popular for chiral separations, packed column Supercritical Fluid Chromatography (SFC) is gaining traction as a powerful tool for achiral impurity analysis. nih.govamericanpharmaceuticalreview.com SFC offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and orthogonal selectivity to RP-HPLC. nih.govamericanpharmaceuticalreview.com

A specific SFC method has been developed for the quantitative analysis of Mometasone Furoate and its trace-level impurities. researchgate.netnih.gov This method utilizes a silica column with a mobile phase of carbon dioxide and methanol, completing the separation of all impurities from the active ingredient in under 12 minutes, a significant reduction compared to typical RP-HPLC run times. researchgate.netnih.gov This efficiency, combined with its different selectivity, makes SFC a valuable orthogonal method for release and stability testing of Mometasone Furoate. researchgate.netnih.gov

A historical limitation for using SFC in trace impurity analysis has been instrument sensitivity. researchgate.netnih.gov However, recent advancements and method optimization have addressed this challenge. For the analysis of Mometasone Furoate impurities, UV detection was specifically optimized, resulting in a 2- to 4-fold improvement in sensitivity. researchgate.netnih.gov This enhancement, combined with the ability to use more concentrated samples, allows the SFC method to reliably quantify impurities at the 0.05% level relative to the active ingredient, meeting stringent ICH requirements. researchgate.netscirp.org This demonstrates that with proper optimization, SFC is a highly sensitive and suitable technique for trace-level impurity profiling. researchgate.netnih.gov

Table 3: Optimized SFC Method Parameters for Mometasone Furoate Impurity Analysis

| Parameter | Condition | Reference |

| Stationary Phase | Silica Column | researchgate.netnih.govamericanpharmaceuticalreview.com |

| Mobile Phase | Carbon Dioxide (CO₂) and Methanol | researchgate.netnih.gov |

| Gradient | 5% to 15% Methanol | americanpharmaceuticalreview.com |

| Detection | Optimized UV | researchgate.netnih.gov |

| Run Time | < 12 minutes | researchgate.netnih.gov |

| Quantification Level | 0.05% of the active | researchgate.netnih.gov |

Supercritical Fluid Chromatography (SFC) for Enhanced Separation

Complementary Nature of SFC to RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis, but for complex separations involving structurally similar compounds like steroid impurities, orthogonal methods are invaluable. americanpharmaceuticalreview.comnih.gov Supercritical Fluid Chromatography (SFC) has emerged as a powerful complementary technique to RP-HPLC. americanpharmaceuticalreview.comnih.govchromatographyonline.com

The primary advantage of SFC lies in its different separation mechanism. While RP-HPLC separates compounds primarily based on hydrophobicity, SFC, often considered a normal-phase technique, utilizes a polar stationary phase and a non-polar mobile phase (supercritical carbon dioxide) with a polar organic modifier. americanpharmaceuticalreview.comchromatographyonline.com This fundamental difference in interaction mechanisms often results in a nearly inverted elution order for steroids compared to RP-HPLC. chromatographyonline.com This orthogonality is highly beneficial for resolving impurities that may co-elute with the active pharmaceutical ingredient (API) or other impurities in an RP-HPLC system. americanpharmaceuticalreview.comnih.gov

Studies comparing the two techniques for steroid analysis have demonstrated that SFC can provide dramatically different selectivity. americanpharmaceuticalreview.comchromatographyonline.com This complementary nature ensures a more comprehensive impurity profile and enhances confidence in the analytical results. Furthermore, the low viscosity of supercritical fluids allows for higher flow rates and faster analyses without sacrificing resolution. chromatographyonline.com

A comparison by Wang et al. (2011) showed that an SFC method for mometasone furoate and its impurities was comparable to RP-HPLC in terms of accuracy and precision, making it suitable for stability testing. nih.gov

Table 1: Comparison of RP-HPLC and SFC for Steroid Separations

| Feature | Reversed-Phase HPLC (RP-HPLC) | Supercritical Fluid Chromatography (SFC) |

| Primary Separation Mechanism | Hydrophobic interactions | Adsorption (H-bond capability) |

| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica, diol) |

| Mobile Phase | Polar (e.g., water/acetonitrile, water/methanol) | Non-polar (supercritical CO2) with polar modifier |

| Selectivity vs. RP-HPLC | N/A | Orthogonal/Complementary |

| Typical Elution Order | Based on decreasing polarity/increasing hydrophobicity | Based on increasing polarity |

| Analysis Time | Standard | Often faster due to low mobile phase viscosity |

This table provides a generalized comparison of RP-HPLC and SFC characteristics for steroid analysis.

Gas Chromatography (GC) Applications for Related Impurities

Gas Chromatography (GC) is another valuable tool for the analysis of pharmaceutical impurities, particularly for volatile or semi-volatile compounds. nih.gov While less common than HPLC for large molecules like corticosteroids, GC can be employed, often requiring a derivatization step to increase the volatility and thermal stability of the analytes.

For Mometasone Furoate and its related impurities, GC analysis is applicable, especially when coupled with a mass spectrometer (GC-MS). nih.gov This combination provides both separation and identification capabilities. nih.gov The fragmentation patterns generated by GC-MS can offer definitive structural information about the impurities present. nih.gov The methods are noted for being specific, accurate, and robust for impurity detection. nih.gov

Thin-Layer Chromatography (TLC) in Preliminary Impurity Screening

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective preliminary screening tool for impurities. mdpi.comsavaglobal.com While not as precise or accurate as HPLC for quantification, its utility in monitoring the progress of synthesis reactions and for initial, qualitative assessments of purity is well-established. savaglobal.comnih.gov

The British Pharmacopoeia has described a TLC method for the analysis of related substances in Mometasone Furoate aqueous nasal spray. savaglobal.com In a typical TLC analysis for Mometasone Furoate impurities, a silica gel plate is used as the stationary phase, and spots are visualized under UV light. mdpi.com This allows for a quick visual confirmation of the presence or absence of significant impurities. mdpi.com For instance, in the synthesis and characterization of Mometasone Furoate Impurity C, both normal-phase and reversed-phase TLC were used to assess purity. mdpi.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern pharmaceutical analysis, offering high sensitivity and specificity for the detection and identification of impurities, even at trace levels. americanpharmaceuticalreview.comsynthinkchemicals.com In the context of Mometasone Furoate, LC-MS is crucial for identifying unknown impurities that arise during production. americanpharmaceuticalreview.com

The process involves separating the components of a sample using liquid chromatography, followed by their introduction into a mass spectrometer. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions, providing molecular weight information for each component. americanpharmaceuticalreview.com For Mometasone Furoate, LC-MS experiments have been performed using a C18 column with a mobile phase of methanol and ammonium (B1175870) acetate (B1210297) in water. americanpharmaceuticalreview.com Such analyses have successfully detected low-level impurities. americanpharmaceuticalreview.com

LC-MS/MS and LC-HRMS for Structural Confirmation and Quantitation

For definitive structural elucidation and precise quantification, more advanced mass spectrometry techniques are employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) involves multiple stages of mass analysis. synthinkchemicals.com An ion of interest (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, allowing for unambiguous identification. synthinkchemicals.com This technique has been successfully used to quantify Mometasone Furoate in human plasma with high sensitivity. researchgate.netnih.gov For example, a validated LC-MS/MS method used multiple reaction monitoring (MRM) of the transitions m/z 520.9 → 355.0 for Mometasone Furoate. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity. americanpharmaceuticalreview.comsynthinkchemicals.com When coupled with LC, LC-HRMS is a powerful tool for distinguishing between compounds with very similar nominal masses. synthinkchemicals.com In the analysis of Mometasone Furoate, HRMS experiments were performed to obtain structural information on unknown impurities, with accurate mass measurements yielding elemental compositions with high precision. americanpharmaceuticalreview.com For instance, HRMS analysis of Mometasone Furoate Impurity C showed a mass of m/z 579.1785, corresponding to the formula C32H31ClO8. mdpi.com

Table 2: Application of Hyphenated Techniques for Mometasone Furoate Impurity A

| Technique | Application | Key Information Provided |

| LC-MS | Initial detection and identification | Molecular Weight (MW) |

| LC-MS/MS | Structural confirmation and sensitive quantification | Fragmentation pattern, structural fingerprint |

| LC-HRMS | Definitive structural confirmation | Accurate mass, elemental composition |

This table summarizes the primary roles of different hyphenated mass spectrometry techniques in the analysis of this compound.

Validation Parameters for Analytical Methods

Any analytical method used for the quantification of impurities in a pharmaceutical product must be validated to ensure it is suitable for its intended purpose. particle.dkpharmaguideline.com The validation process provides documented evidence that the method is reliable, reproducible, and accurate. pharmaguideline.comglobalresearchonline.net The key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), are crucial. globalresearchonline.netscielo.br

Table 3: Key Validation Parameters for Impurity Quantification Methods

| Parameter | Description | Typical Acceptance Criteria for Impurity Methods |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, degradation products). globalresearchonline.netscielo.br | The analyte peak is well-resolved from other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. particle.dklabmanager.com | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scielo.br | From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit. scielo.br |

| Accuracy | The closeness of the test results obtained by the method to the true value. particle.dk | Typically 80-120% recovery of the analyte spiked into a placebo matrix. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. particle.dk It includes repeatability and intermediate precision. pharmaguideline.comlabmanager.com | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <15% for impurities at low concentrations). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. particle.dk | Typically determined by signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. particle.dk | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed for precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). globalresearchonline.net | System suitability parameters should remain within acceptance criteria. |

This table outlines the essential parameters for the validation of an analytical method intended for the quantification of this compound.

Specificity and Selectivity for Impurity A

Specificity is the analytical method's ability to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, degradation products, and placebo matrix components. nih.gov In the context of this compound, a primary technique for establishing specificity is high-performance liquid chromatography (HPLC), often with photodiode array (PDA) detection. savaglobal.comsavaglobal.com

To prove specificity, a series of solutions are analyzed. This includes a blank (diluent), a placebo solution, a solution containing a known standard of this compound, a Mometasone Furoate API solution, and a sample solution spiked with Impurity A and other potential impurities. nih.govsavaglobal.com The method's selectivity is demonstrated by achieving baseline resolution between the peak for Impurity A and all other peaks. savaglobal.com A resolution of greater than 1.5 between adjacent peaks is generally considered acceptable. savaglobal.comnih.gov

Forced degradation studies are a crucial component of specificity validation. savaglobal.comorientjchem.org The Mometasone Furoate API is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. savaglobal.comjapsonline.com The analytical method must be able to separate the Impurity A peak from any degradants formed, confirming its stability-indicating nature. orientjchem.orgjapsonline.com Peak purity analysis, using a PDA detector, is employed to confirm that the chromatographic peak for Impurity A is spectrally homogeneous and not co-eluting with other substances. savaglobal.comjapsonline.com

Orthogonal methods, such as supercritical fluid chromatography (SFC), can provide a complementary separation mechanism to the more common reversed-phase HPLC (RP-HPLC). researchgate.netnih.gov Developing an SFC method with a different selectivity profile further confirms the specificity for Impurity A, ensuring that no impurities are being masked by the primary API peak in the principal method. researchgate.netnih.gov

Linearity and Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

For this compound, a series of solutions are prepared at different concentration levels, typically spanning from the limit of quantification (LOQ) to 150% of the specified limit for the impurity. savaglobal.comnih.gov For instance, if the specification for Impurity A is 0.2%, the range might cover concentrations from the LOQ up to 0.3%. nih.gov These solutions are injected in triplicate, and a calibration curve is constructed by plotting the mean peak area against the concentration. ijfmr.com

The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be greater than 0.999. nih.govresearchgate.net Other statistical parameters like the y-intercept and slope of the regression line are also assessed. rsc.org The visual inspection of the plot should confirm a linear relationship.

Table 1: Illustrative Linearity Data for this compound This table contains example data and does not represent actual experimental results.

| Concentration Level (% of Specification) | Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|---|

| LOQ | 0.10 | 1500 |

| 50% | 0.50 | 7500 |

| 80% | 0.80 | 12000 |

| 100% | 1.00 | 15000 |

| 120% | 1.20 | 18000 |

| 150% | 1.50 | 22500 |

| Correlation Coefficient (R²) | \multicolumn{2}{c | }{0.9998 } |

| Regression Equation | \multicolumn{2}{c|}{y = 14990x + 50 } |

Accuracy and Precision Assessments (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results to the true value, while precision measures the agreement among a series of measurements.

Accuracy is typically determined by performing recovery studies. rasayanjournal.co.in This involves spiking a placebo or the API sample with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). savaglobal.comnih.gov The samples are prepared in triplicate at each level, and the percentage recovery is calculated. nih.govrasayanjournal.co.in Acceptance criteria for recovery are generally between 90% and 110%. nih.gov

Precision is evaluated at two levels:

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval. It is determined by analyzing a minimum of six replicate samples, spiked with Impurity A at the 100% specification level, by the same analyst on the same day with the same equipment. nih.govsavaglobal.com

Intermediate Precision: This demonstrates the reliability of the method by assessing its variability within the same laboratory. It involves analyzing the samples on different days, with different analysts, and/or on different instruments. nih.gov

The precision is expressed as the Relative Standard Deviation (%RSD) of the results. A %RSD of less than 10% for impurity analysis is often considered acceptable. savaglobal.com

Table 2: Example Accuracy and Precision Data for this compound This table contains example data and does not represent actual experimental results.

| Parameter | Level | Mean Recovery / Found Amount | %RSD |

|---|---|---|---|

| Accuracy | LOQ | 98.5% | 2.5% |

| 100% | 101.2% | 1.8% | |

| 150% | 100.5% | 1.5% | |

| Repeatability | 100% | 0.201% | 1.9% |

| Intermediate Precision | 100% | 0.198% | 2.8% |

Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. jetir.org

These limits are crucial for trace analysis of impurities like this compound. They can be determined using several methods as per ICH guidelines:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the impurity to the background noise. An S/N ratio of 3:1 is typically used for LOD and 10:1 for LOQ. nih.gov

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the slope of the calibration curve and the standard deviation of the y-intercepts of regression lines. jetir.org

LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

The LOQ must be verified by analyzing samples at this concentration to demonstrate that the method provides results with adequate precision and accuracy. savaglobal.com For potentially genotoxic impurities, highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) may be required to achieve extremely low LOQs, often in the parts-per-million (ppm) range. nih.gov

Table 3: Illustrative LOD and LOQ Values for this compound This table contains example data and does not represent actual experimental results.

| Parameter | Method | Result (as % of Test Concentration) | Result (µg/mL) |

|---|---|---|---|

| LOD | Signal-to-Noise (3:1) | 0.015% | 0.03 |

| LOQ | Signal-to-Noise (10:1) | 0.05% | 0.10 |

Robustness Evaluation of Analytical Procedures

Robustness is a measure of the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. jetir.org This provides an indication of its reliability during normal usage. orientjchem.org

For an HPLC method for this compound, typical parameters that are intentionally varied include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min). jetir.org

Column temperature (e.g., ±5°C). orientjchem.org

pH of the mobile phase buffer (e.g., ±0.2 units). nih.gov

Composition of the mobile phase (e.g., ±2% absolute change in the organic modifier). orientjchem.org

The system suitability parameters, such as resolution between Impurity A and Mometasone Furoate, peak tailing, and theoretical plates, are monitored under each varied condition. orientjchem.org The results should remain within the predefined acceptance criteria, demonstrating that the method is robust and suitable for routine use in a quality control environment. savaglobal.comorientjchem.org Design of Experiments (DoE) can be a systematic and efficient approach to evaluate robustness, assessing multiple factors and their interactions simultaneously. nih.gov

Table 4: Example of Robustness Study Parameters and Acceptance Criteria This table contains example data and does not represent actual experimental results.

| Parameter Varied | Variation | Critical Parameter Monitored | Acceptance Criteria |

|---|---|---|---|

| Flow Rate | ± 0.1 mL/min | Resolution > 2.0 | Must be met |

| Column Temperature | ± 5 °C | %RSD of replicate injections < 5.0% | Must be met |

| Mobile Phase pH | ± 0.2 | Tailing Factor < 2.0 | Must be met |

| Organic Phase % | ± 2% | Retention Time Shift < 10% | Must be met |

Toxicological and Biological Implications of Mometasone Furoate Impurity a

Assessment of Potential Genotoxicity of Mometasone (B142194) Furoate Impurity A

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. The evaluation of genotoxic potential is a crucial step in the safety assessment of any pharmaceutical impurity.

The International Council for Harmonisation (ICH) M7(R1) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ulisboa.ptacs.org This guideline utilizes a risk-based approach to classify and control impurities.

The assessment process under ICH M7(R1) begins with an analysis of the impurity's chemical structure to identify any "structural alerts," which are chemical motifs associated with mutagenicity. researchgate.net This is typically done using computational (in silico) toxicology assessment with two complementary methodologies: one expert rule-based and one statistical-based.

If a structural alert is identified, the impurity is considered to be in a class of concern. The guidance then outlines a path for further testing, typically starting with a bacterial reverse mutation assay (Ames test), to confirm mutagenic potential. researchgate.net Based on the outcomes of these assessments, the impurity is classified, and an acceptable intake level is established. For impurities classified as mutagenic, the Threshold of Toxicological Concern (TTC) is often applied, which for chronic exposure is set at 1.5 µ g/day . researchgate.net

Specific data regarding the in-silico analysis or final classification of Mometasone Furoate Impurity A under the ICH M7(R1) framework is not publicly available. Its evaluation would follow this established pathway to determine the appropriate control strategy.

In vitro (test-tube) genotoxicity studies are the primary experimental tool for assessing the mutagenic potential of a compound.

Ames Test: The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess a chemical's ability to cause gene mutations. re-place.bewikipedia.orgnih.gov The test uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine, rendering them unable to grow on a histidine-free medium. A positive test, indicated by the growth of bacterial colonies, shows that the test chemical has caused a mutation that restores the gene function. nih.gov

Chromosomal Aberration Assays: These assays evaluate the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.

There is no specific information available in the scientific literature regarding in vitro genotoxicity testing for this compound. However, extensive testing has been performed on the parent compound, Mometasone Furoate, as summarized in the table below.

Table 1: Summary of In Vitro Genotoxicity Findings for Mometasone Furoate (Parent Compound)

| Assay Type | Test System | Result | Citation |

|---|---|---|---|

| Gene Mutation | Ames Test (S. typhimurium) | Not Mutagenic | researchgate.net |

| Gene Mutation | Mouse Lymphoma Assay | Not Mutagenic | researchgate.net |

| Chromosomal Damage | Chinese Hamster Ovary Cell Assay | Positive for Chromosomal Aberrations | researchgate.net |

| Chromosomal Damage | Chinese Hamster Lung Cell Assay | Negative for Chromosomal Aberrations | researchgate.net |

Disclaimer: The data presented in Table 1 are for the active pharmaceutical ingredient Mometasone Furoate, not this compound. This information is provided for context only.

If in vitro tests indicate genotoxic potential, in vivo (animal) studies are often conducted to assess whether this effect occurs in a whole organism.

Micronucleus Assay: This test detects damage to chromosomes or the mitotic apparatus by identifying small, secondary nuclei (micronuclei) in cells, typically red blood cells, of treated animals.

Unscheduled DNA Synthesis (UDS): The UDS assay measures DNA repair synthesis that is initiated in response to DNA damage. It is often conducted using liver cells (hepatocytes) from rodents exposed to the test compound.

Specific in vivo genotoxicity data for this compound are not available in the published literature. The results for the parent compound, Mometasone Furoate, are summarized below.

Table 2: Summary of In Vivo Genotoxicity Findings for Mometasone Furoate (Parent Compound)

| Assay Type | Test System | Result | Citation |

|---|---|---|---|

| Chromosomal Damage | Mouse Micronucleus Assay | Not Clastogenic | researchgate.net |

| Chromosomal Damage | Rat Bone Marrow Chromosomal Aberration Assay | Not Clastogenic | researchgate.net |

| Chromosomal Damage | Mouse Male Germ-Cell Chromosomal Aberration Assay | Not Clastogenic | researchgate.net |

| DNA Damage/Repair | Rat Hepatocyte Unscheduled DNA Synthesis (UDS) | Did Not Induce UDS | researchgate.net |

Disclaimer: The data presented in Table 2 are for the active pharmaceutical ingredient Mometasone Furoate, not this compound. This information is provided for context only.

Pharmacological Relevance of Impurity A

Mometasone Furoate exerts its anti-inflammatory effects by binding with high affinity to the glucocorticoid receptor (GR). nih.gov The binding affinity of related compounds and impurities is therefore of significant interest.

There are no publicly available studies that have specifically measured the glucocorticoid receptor binding activity of this compound. However, research on the parent compound and some of its other degradation products and metabolites demonstrates that structurally similar molecules can retain significant receptor affinity. Mometasone Furoate itself has a very high relative receptor affinity (RRA), approximately 22 times that of dexamethasone. Studies on metabolites and degradation products have also shown notable activity. For instance, the metabolite 6β-OH Mometasone Furoate and the degradation product 9,11-epoxy Mometasone Furoate were found to have relative receptor affinities approximately twice that of dexamethasone. nih.gov Another study noted that a primary metabolite of Mometasone Furoate exhibited high binding affinity. nih.gov

Table 3: Relative Glucocorticoid Receptor Binding Affinities of Mometasone Furoate and Related Compounds

| Compound | Test System | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100) | Citation |

|---|---|---|---|

| Mometasone Furoate | Human Glucocorticoid Receptor | ~2200 | nih.gov |

| 6β-OH Mometasone Furoate (Metabolite) | Human Lung Glucocorticoid Receptor | 206 ± 15 | nih.gov |

| 9,11-epoxy Mometasone Furoate (Degradation Product) | Human Lung Glucocorticoid Receptor | 220 ± 22 | nih.gov |

| Dexamethasone | Human Lung Glucocorticoid Receptor | 100 (Reference) | nih.gov |

| Flunisolide | Human Lung Glucocorticoid Receptor | 180 ± 11 | nih.gov |

Disclaimer: Data for this compound is not available. This table is provided to illustrate the pharmacological activity of the parent drug and other related substances.

Given that Impurity A is structurally related to Mometasone Furoate, a pharmacological investigation would be necessary to determine if it possesses any meaningful glucocorticoid receptor binding activity.

The potential impact of this compound on the efficacy and safety profile of the final drug product is currently unknown. Without specific data on its genotoxicity or pharmacological activity, a definitive assessment cannot be made.

In general, the presence of impurities can pose several risks:

Impact on Safety: An impurity with inherent toxicity (such as genotoxicity) or off-target pharmacological effects could introduce new safety risks not associated with the pure active ingredient.

To mitigate these potential risks, pharmaceutical manufacturing processes are designed and controlled to limit impurities to levels that are considered safe, based on regulatory guidelines like ICH Q3A/B and M7. The presence of this compound in the final drug substance is controlled by setting a specification limit, ensuring that its level remains consistently low and poses a negligible risk to the patient.

Impurity Control Strategies and Pharmaceutical Development

Strategies for Minimizing Impurity A Formation during Manufacturing

The formation of Mometasone (B142194) Furoate Impurity A, also referred to as 9-Dechloro-11-Deoxy Mometasone Furoate, is intrinsically linked to the synthetic route of the Mometasone Furoate API. synzeal.com Minimizing its formation requires a thorough understanding of the reaction mechanisms and the impact of various process parameters. Strategies primarily focus on optimizing the chemical synthesis steps to disfavor the side reactions leading to this specific impurity.

Key strategies include:

Control of Starting Materials and Reagents: Ensuring the purity of starting materials and reagents is the first line of defense. Impurities in precursors can lead to the formation of unwanted by-products throughout the synthesis.

Optimization of Reaction Conditions: Critical process parameters such as temperature, reaction time, pH, and solvent polarity must be carefully controlled. For instance, specific steps in the synthesis of corticosteroids, like elimination or substitution reactions, can be highly sensitive to these conditions. Unoptimized parameters can promote the formation of the Δ9(11) double bond characteristic of Impurity A.

Intermediate Purification: Implementing purification steps for key intermediates can prevent the carry-over of precursors that might lead to the formation of Impurity A in subsequent stages. Techniques like crystallization and chromatography are often employed. britannica.com

Process Analytical Technology (PAT): The use of in-process monitoring tools can provide real-time data on the reaction progress and impurity formation, allowing for timely adjustments to maintain control over the process.

Below is a table summarizing the potential impact of process parameters on the formation of Mometasone Furoate Impurity A.

| Process Parameter | Potential Impact on Impurity A Formation | Control Strategy |

| Temperature | Elevated temperatures can promote elimination reactions, leading to the formation of the Δ9(11) double bond. | Strict temperature control within a validated range. |

| Reaction Time | Prolonged reaction times may increase the formation of degradation products and side-reaction impurities. | Optimization and strict monitoring of reaction duration. |

| Reagent Stoichiometry | Incorrect molar ratios of reactants can lead to incomplete reactions or favor side-product formation. | Precise control over the addition and quantity of reagents. |

| Solvent System | The polarity and type of solvent can influence reaction pathways and selectivity. | Selection of an appropriate solvent system that maximizes yield of the desired product and minimizes impurity formation. |

| Catalyst | The choice and concentration of a catalyst can significantly affect the reaction outcome. | Careful selection and optimization of the catalyst and its loading. |

Quality by Design (QbD) Principles in Impurity Management

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. celonpharma.comresearchgate.net Applying QbD principles is essential for effectively managing impurities like this compound.

The QbD framework for impurity management involves several key elements:

Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final drug substance, including a stringent limit for Impurity A.

Critical Quality Attributes (CQAs): Impurity A is identified as a CQA as its level must be controlled to ensure the purity and safety of the API.

Risk Assessment: A systematic process to identify, analyze, and evaluate risks associated with the formation of Impurity A. This involves linking raw material attributes and process parameters to the formation of the impurity.

Design of Experiments (DoE): Statistical tools are used to efficiently explore the relationships between process parameters and the formation of Impurity A, leading to the establishment of a Design Space.

Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the Design Space ensures that the level of Impurity A remains below the acceptance criteria.

Control Strategy: A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. This includes controls on input materials, process parameters, and in-process materials, as well as final product testing.

The following table outlines the application of QbD principles for managing this compound.

| QbD Element | Application to this compound |

| QTPP | Specifies the acceptable limit for Impurity A in the final Mometasone Furoate API. |

| CQA | This compound level is a CQA. |

| Risk Assessment | Identifies process steps with a high risk of Impurity A formation (e.g., elimination reactions). |

| DoE | Used to study the effects of temperature, pressure, and reactant concentration on Impurity A levels. |

| Design Space | Defines the ranges for critical process parameters to consistently control Impurity A below the specified limit. |

| Control Strategy | Implements raw material specifications, in-process controls, and final release testing for Impurity A. |

Development and Qualification of this compound Reference Standards

Accurate detection and quantification of this compound rely on the availability of a well-characterized reference standard. knorspharma.com The development and qualification of such a standard is a meticulous process. pharmtech.comintertek.com

Development:

Synthesis: this compound is typically synthesized through a dedicated chemical route designed to produce the compound in sufficient quantity and high purity. nih.gov

Purification: The synthesized impurity undergoes extensive purification using techniques like column chromatography and recrystallization to achieve the highest possible purity. britannica.compharmtech.com

Characterization: The structure of the purified compound is unequivocally confirmed using a battery of spectroscopic techniques.

Qualification: The qualification process establishes the identity, purity, and potency of the reference standard. veeprho.com This involves a comprehensive set of analytical tests. A Certificate of Analysis (CoA) is generated, summarizing the characterization and qualification data. daicelpharmastandards.com

The table below lists the analytical techniques commonly used for the qualification of a this compound reference standard.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity and quantification of any residual impurities. daicelpharmastandards.com |

| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern for structural elucidation. daicelpharmastandards.compharmtech.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Unambiguous confirmation of the chemical structure and stereochemistry. daicelpharmastandards.compharmtech.com |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. daicelpharmastandards.com |

| Thermogravimetric Analysis (TGA) | Determination of residual solvents and water content. |

| Elemental Analysis | Confirmation of the empirical formula. |

Purification Technologies for Impurity A Removal in Active Pharmaceutical Ingredients

In cases where the formation of this compound cannot be completely avoided during synthesis, robust purification technologies are required to remove it from the final API. Traditional methods for steroid purification include crystallization and chromatography. britannica.com However, for structurally similar impurities, more selective techniques may be necessary.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule (the template). nih.govhw.ac.uk This "molecular memory" allows MIPs to selectively bind to the target molecule, making them highly effective for separating closely related impurities from an API. nih.gov

The process of using MIPs for Impurity A removal would involve:

MIP Synthesis: A MIP is synthesized using this compound (or a close structural analog) as the template molecule. This involves polymerizing functional monomers and a cross-linker around the template.

Template Removal: The template molecule is then extracted, leaving behind specific binding cavities.

Selective Adsorption: The crude Mometasone Furoate API, containing Impurity A, is passed through the MIP material. The MIP will selectively adsorb Impurity A, allowing the purified API to pass through.

Research has demonstrated the successful application of MIPs for the removal of impurities from pharmaceutical products, including a genotoxic impurity from a Mometasone Furoate solution. researchgate.net The high selectivity of MIPs can lead to a more efficient purification process with higher yields of the final API compared to traditional chromatographic methods. nih.govyoutube.com

The following table summarizes key parameters in the design of MIPs for pharmaceutical impurity removal.

| MIP Component | Role | Example Materials |

| Template | The molecule to be recognized (e.g., this compound). | The target impurity itself or a structural analog. nih.gov |

| Functional Monomer | Interacts with the template via non-covalent or covalent bonds. | Methacrylic acid (MAA), 4-vinylpyridine. researchgate.net |

| Cross-linker | Forms the rigid polymer matrix and stabilizes the binding sites. | Ethylene glycol dimethacrylate (EGDMA). researchgate.net |

| Porogen | A solvent that creates pores in the polymer, facilitating mass transfer. | Toluene, chloroform. nih.gov |

While this compound is not typically classified as a genotoxic impurity (GTI), the mitigation of GTIs is a major concern in pharmaceutical manufacturing. engconfintl.org Polybenzimidazole (PBI) is a robust polymer with high thermal and chemical stability, making it suitable for use as an adsorbent in harsh organic solvents often used in API synthesis. ulisboa.pt

PBI-based adsorbers can be functionalized to enhance their selectivity for specific impurities. For example, PBI modified with DNA bases like adenine (B156593) has shown high efficiency in scavenging DNA alkylating agents, which are a common class of GTIs. ulisboa.pt

The advantages of using PBI adsorbers include:

High Stability: PBI is stable in a wide range of organic solvents and at elevated temperatures. ulisboa.pt

Good Adsorption Capacity: It can be designed to have a high surface area and affinity for target impurities.

Versatility: PBI can be modified with various functional groups to target different types of impurities.

Although the direct application of PBI for the removal of this compound is not widely reported, its potential as a versatile adsorbent for API purification warrants consideration, especially if modified to have a high affinity for the specific structural features of Impurity A. The development of such specialized adsorbers could offer an efficient and scalable solution for impurity removal in the final stages of manufacturing. ulisboa.pt

Future Research Directions in Mometasone Furoate Impurity a Studies

Development of Predictive Models for Impurity Formation Kinetics

A significant area of future research lies in the development of predictive models to understand the formation kinetics of Mometasone (B142194) Furoate Impurity A. Kinetic modeling can provide invaluable insights into the reaction pathways and rates of impurity formation under various manufacturing and storage conditions.

Detailed Research Findings: The degradation of corticosteroids, including mometasone furoate, can be influenced by factors such as pH, temperature, light, and the presence of excipients. nih.govbaertschiconsulting.com Studies on related corticosteroids like prednisolone have shown that their degradation follows pseudo-first-order kinetics and can involve a series of parallel and consecutive reactions catalyzed by factors like hydroxide ions. researchgate.net Future studies on Mometasone Furoate Impurity A would involve:

Mechanistic Pathway Elucidation: Investigating the precise chemical reactions that lead to the formation of Impurity A from mometasone furoate or its precursors. This involves identifying intermediates and understanding the reaction mechanisms, such as oxidation, hydrolysis, or other transformations.

Kinetic Parameter Determination: Conducting experiments under various stress conditions (e.g., different temperatures, pH levels, humidity) to determine the rate constants, reaction orders, and activation energies associated with the formation of Impurity A. nih.gov

Computational Modeling: Utilizing software to build kinetic models based on the experimental data. These models can simulate the formation of Impurity A over time and under different process parameters. cas.org This approach, part of the Quality-by-Design (QbD) paradigm, allows for the proactive identification of critical process parameters that impact impurity levels. youtube.com

The goal is to create a robust model that can predict the likelihood of Impurity A formation, enabling the design of manufacturing processes and storage conditions that minimize its presence.

Table 1: Key Parameters for Kinetic Modeling of Impurity A Formation

| Parameter | Description | Relevance to Predictive Modeling |

| Temperature | The thermodynamic condition of the reaction environment. | Affects reaction rates (Arrhenius equation); helps predict shelf-life and degradation under thermal stress. |

| pH | The measure of acidity or alkalinity of a solution. | Can catalyze degradation reactions, particularly hydrolysis, which is a common pathway for corticosteroids. researchgate.net |

| Solvent/Excipient Presence | The chemical environment surrounding the API. | Certain solvents or excipients can contain reactive impurities (e.g., aldehydes, peroxides) that may promote degradation. nih.gov |

| Light Exposure | Presence of photolytic conditions. | Photodegradation is a known degradation pathway for many pharmaceutical compounds. |

| Oxygen Levels | Presence of an oxidative environment. | Oxidation is a major degradation reaction for corticosteroids. researchgate.net |

Advancements in High-Throughput Screening for Impurity Detection

High-Throughput Screening (HTS) offers a powerful approach to rapidly screen numerous samples or conditions. wikipedia.org While traditionally used in drug discovery, its application is expanding to process development and quality control. nih.govbmglabtech.com For this compound, HTS can be employed to efficiently optimize reaction conditions to minimize its formation.

Detailed Research Findings: The integration of automation, miniaturization, and rapid analytical techniques is key to HTS. youtube.com Future research in this area would focus on:

Miniaturized Reaction Platforms: Using microplates (e.g., 96- or 384-well plates) to run a large number of reactions in parallel, varying parameters such as catalysts, solvents, temperatures, and reactant ratios. nih.gov

Automated Sample Handling: Employing robotics for precise liquid handling, sample preparation, and transfer to analytical instruments, reducing manual error and increasing throughput. youtube.comwikipedia.org

Rapid Analytical Methods: Coupling HTS platforms with fast analytical techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) or Multiple Injection in a Single Experimental Run (MISER) HPLC-MS allows for the analysis of a 96-well plate in under 30 minutes. rsc.org This enables the rapid quantification of Impurity A across hundreds of experimental conditions.

This approach would allow process chemists to quickly identify the optimal process window that ensures high yield of mometasone furoate while keeping the level of Impurity A well below the regulatory thresholds. rsc.org

Table 2: Comparison of HTS and Traditional Screening for Impurity Analysis

| Feature | Traditional Screening | High-Throughput Screening (HTS) |

| Scale | Milligram to gram | Microgram to milligram |

| Format | Individual flasks/reactors | Multi-well microplates (96, 384, 1536 wells) nih.gov |

| Throughput | Low (1-10 experiments/day) | High (100s-1000s experiments/day) nih.gov |

| Analysis Time | Hours per sample | Minutes per plate |

| Automation | Limited | Extensive use of robotics and software wikipedia.org |

| Application | Process validation, basic optimization | Rapid process optimization, catalyst screening, formulation screening youtube.comrsc.org |

Integration of In Silico Toxicology for Expedited Risk Assessment

Before extensive and costly toxicological studies are performed, in silico (computational) toxicology provides a rapid and cost-effective means to assess the potential risks associated with pharmaceutical impurities. nih.gov This is particularly important for impurities that may be genotoxic, which have very low acceptable intake limits.

Detailed Research Findings: The ICH M7 guideline for mutagenic impurities encourages the use of in silico methods for risk assessment. lhasalimited.orgtktsweden.com The process for this compound would involve:

Quantitative Structure-Activity Relationship (QSAR) Analysis: Using software to predict the toxicity of a chemical based on its structure. europa.eu Two complementary QSAR methodologies are typically used: one expert rule-based and one statistical-based. lhasalimited.orgtktsweden.com

Expert Rule-Based Systems: Software like Derek Nexus® contains a knowledge base of structural alerts linked to specific toxicities (e.g., mutagenicity, carcinogenicity). lhasalimited.orgsyngeneintl.com The structure of Impurity A would be analyzed for any alerts that suggest potential toxicity.

Statistical-Based Systems: Tools such as Sarah Nexus® or LeadScope® use statistical models built from large databases of toxicity data to predict the probability that a chemical will be toxic. lhasalimited.orgsyngeneintl.com

A positive finding from these in silico tools would classify Impurity A as a potential mutagenic impurity, necessitating stricter controls and potentially requiring further biological testing (e.g., an Ames test). A negative prediction from both types of systems provides strong evidence that the impurity is not a mutagenic concern. lhasalimited.org

Table 3: Commonly Used In Silico Toxicology Software

| Software Tool | Prediction Methodology | Key Application for Impurity A |

| Derek Nexus® | Expert Rule-Based | Identifies structural alerts within the Impurity A molecule that are associated with genotoxicity or other toxic endpoints. syngeneintl.com |

| Sarah Nexus® | Statistical-Based (Machine Learning) | Provides a statistical prediction of the outcome of a bacterial mutagenicity (Ames) test for Impurity A. syngeneintl.com |

| TOPKAT | QSAR Models | Predicts various toxicological endpoints, including carcinogenicity and developmental toxicity. |

| MultiCase/CASE Ultra | Statistical-Based | Used by regulatory agencies to predict genotoxicity and carcinogenicity. nih.gov |

Exploration of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of impurities, often present at trace levels, requires highly sensitive and specific analytical methods. biomedres.us Future research will focus on moving beyond traditional High-Performance Liquid Chromatography (HPLC) to more advanced techniques for the analysis of this compound.

Detailed Research Findings: Several advanced analytical techniques offer significant advantages for impurity profiling:

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the analysis of pharmaceutical impurities. nih.govresearchgate.net It uses supercritical CO2 as the primary mobile phase, which provides faster analysis times and orthogonal selectivity compared to reversed-phase HPLC. nih.govresearchgate.net A study on mometasone furoate demonstrated that an SFC method could separate the API from its impurities in under 12 minutes, which is significantly faster than the corresponding HPLC method. nih.govresearchgate.net

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): This technique combines the high resolution of gas chromatography with the throughput of UHPLC, making it ideal for complex steroid analysis. nih.gov UHPSFC coupled with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and specificity for profiling steroids and their impurities. nih.govchromatographyonline.com

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS): This hyphenated technique is invaluable for the identification and structural elucidation of unknown impurities. researchgate.nethpst.cz It provides high-resolution, accurate mass measurements of both the parent ion and its fragments, allowing for the confident determination of the elemental composition and structure of impurities like Impurity A, even at trace levels. hpst.czyoutube.com

These advanced methods not only improve the speed and quality of routine quality control testing but also enhance the ability to detect and identify previously unknown impurities that may arise from new synthetic routes or degradation pathways. rsisinternational.org

Table 4: Advanced Analytical Techniques for Impurity A Profiling

| Technique | Principle | Advantages for Impurity A Analysis |

| SFC/UHPSFC | Chromatography using a supercritical fluid mobile phase. | Faster analysis, reduced solvent consumption ("green" chemistry), orthogonal selectivity to HPLC. nih.govnih.gov |